

A Technical Guide to the Thermal Properties of 2-Fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzonitrile, with CAS Number 85070-67-3, is a fluorinated aromatic nitrile that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] ^[2] Its molecular structure, featuring a fluorine atom and a nitrile functional group, makes it a valuable building block for developing biologically active molecules.^[1] Industry professionals value **2-Fluoro-4-methylbenzonitrile** for its stability and compatibility with diverse reaction conditions, which facilitates efficient synthetic processes.^[1] The incorporation of fluorine can enhance the pharmacokinetic properties of drug candidates, making this compound particularly relevant in medicinal chemistry for designing drugs that target specific biological pathways.^[1] ^[3]

Physicochemical and Thermal Data

The key physical and thermal properties of **2-Fluoro-4-methylbenzonitrile** are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
CAS Number	85070-67-3	[1]
Molecular Formula	C ₈ H ₆ FN	[1]
Molecular Weight	135.14 g/mol	[1] [4]
Appearance	White to orange to green powder to crystal	[1]
Purity	≥ 98% (GC)	[1]
Melting Point	51 - 55 °C	[1]
Storage Conditions	Store at 2 - 8 °C	[1]

Thermal Stability Profile

2-Fluoro-4-methylbenzonitrile is recognized for its stability, a characteristic that makes it a reliable intermediate in the production of specialty polymers and resins, where it can improve the thermal stability and chemical resistance of the final products.[\[1\]](#) While it is generally stable under standard reaction conditions, specific quantitative data regarding its decomposition temperature from techniques like Thermogravimetric Analysis (TGA) is not extensively documented in publicly available literature. To ascertain the precise thermal limits and decomposition kinetics, experimental analysis is required.

Experimental Protocols

The determination of melting point and thermal stability are critical for characterizing any chemical compound. The standard methodologies for these analyses are outlined below.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

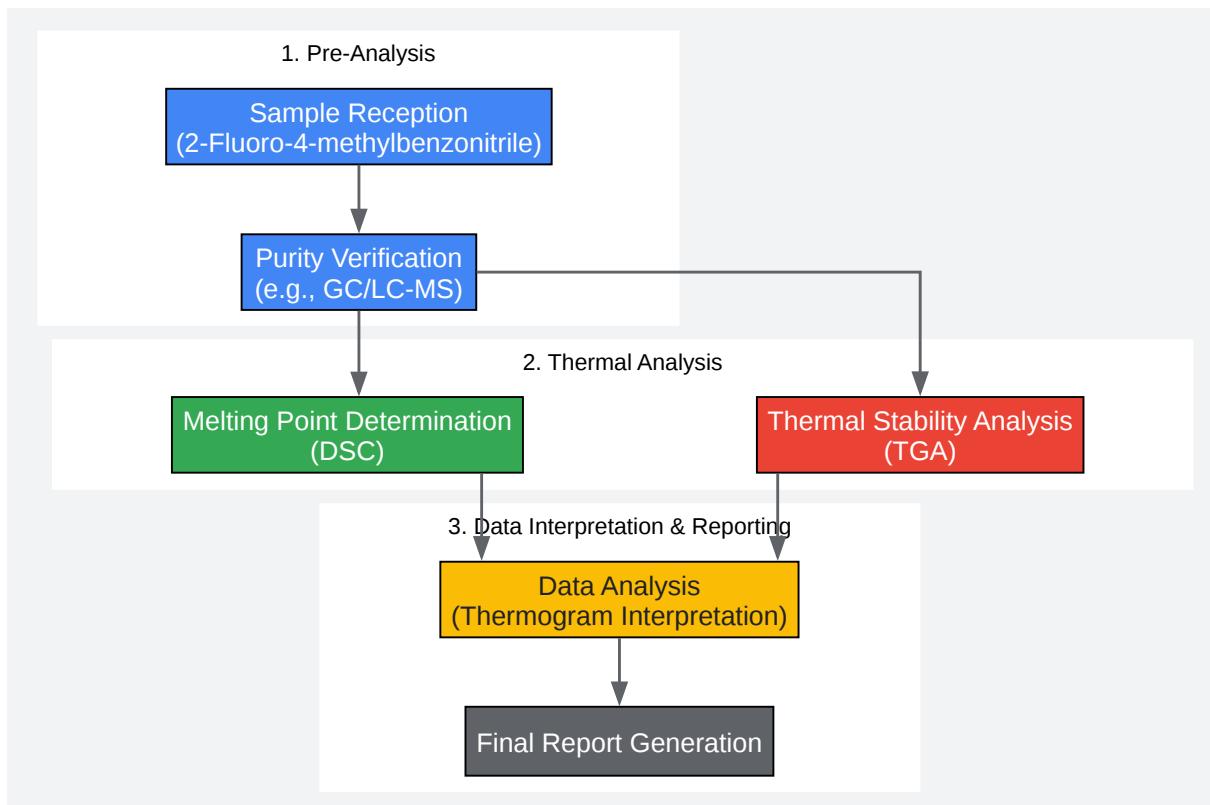
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point of a crystalline solid.

Methodology:

- Sample Preparation: A small, accurately weighed amount of **2-Fluoro-4-methylbenzonitrile** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 5-10 °C/min). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.
- Analysis: As the temperature increases, the sample undergoes a phase transition from solid to liquid at its melting point. This is an endothermic process, which results in a measurable heat flow difference between the sample and the reference.
- Data Interpretation: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic event. The area under the peak can be used to calculate the enthalpy of fusion.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the decomposition temperature and overall thermal stability of a material.


Methodology:

- Sample Preparation: A small amount of **2-Fluoro-4-methylbenzonitrile** (typically 5-10 mg) is placed in a tared TGA sample pan, often made of platinum or alumina.
- Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within a furnace. The analysis is typically run under a controlled atmosphere, such as flowing nitrogen (to study thermal decomposition) or air (to study oxidative decomposition).
- Analysis: The furnace heats the sample at a constant rate (e.g., 10-20 °C/min) over a defined temperature range. The balance continuously records the sample's mass.

- Data Interpretation: The TGA curve plots the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is typically reported as the decomposition temperature, providing a clear measure of the compound's thermal stability limit.

Visualized Workflow

The logical flow for the thermal characterization of a chemical compound like **2-Fluoro-4-methylbenzonitrile** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Thermal Properties of 2-Fluoro-4-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033328#thermal-stability-and-melting-point-of-2-fluoro-4-methylbenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com